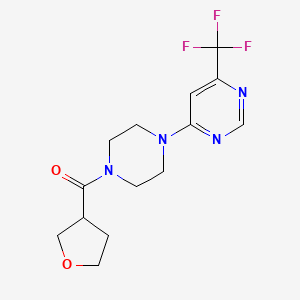

(Tetrahydrofuran-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Description

This compound is a methanone derivative featuring a tetrahydrofuran-3-yl group linked to a piperazine ring substituted with a 6-(trifluoromethyl)pyrimidin-4-yl moiety. The tetrahydrofuran ring may enhance solubility and metabolic stability compared to purely aromatic systems .

Properties

IUPAC Name |

oxolan-3-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N4O2/c15-14(16,17)11-7-12(19-9-18-11)20-2-4-21(5-3-20)13(22)10-1-6-23-8-10/h7,9-10H,1-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWDOCXGGPTZDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Related compounds have been found to target neuroprotection, which is a precise target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.

Mode of Action

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway

Biochemical Pathways

Related compounds have been found to affect the er stress pathway, apoptosis, and the nf-kb inflammatory pathway. These pathways play crucial roles in cell survival and inflammation, suggesting that this compound may have significant downstream effects on these processes.

Biological Activity

The compound (Tetrahydrofuran-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a novel heterocyclic compound that combines a tetrahydrofuran moiety with a piperazine derivative substituted by a trifluoromethyl pyrimidine. This structural configuration suggests potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of (Tetrahydrofuran-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves the coupling of tetrahydrofuran derivatives with piperazine and pyrimidine components. The synthetic pathway often employs standard organic reactions such as amide coupling and nucleophilic substitutions to achieve the desired structure.

Antiviral Activity

Research indicates that compounds with similar structures have been evaluated for their antiviral properties, particularly against HIV and other viruses. However, studies have shown that many related tetrahydrofuran derivatives exhibit limited antiviral activity. For instance, a series of nucleoside analogues derived from tetrahydrofuran were assessed for their ability to inhibit HIV replication in CD4+ T lymphocytes but showed no significant activity at subtoxic concentrations due to potential metabolic conversion issues .

Anticancer Activity

In contrast to their antiviral properties, several tetrahydrofuran-based compounds have demonstrated promising anticancer activities. For example, compounds structurally related to (Tetrahydrofuran-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone have shown cytostatic effects against various cancer cell lines, including leukemia and prostate carcinoma cells. Specific derivatives were able to inhibit cell transformation induced by Moloney murine sarcoma virus, indicating potential as anticancer agents .

The proposed mechanisms through which these compounds exert their biological effects include:

- Inhibition of DNA/RNA Polymerases : Similar compounds have been suggested to interact with viral polymerases, although specific interactions for the compound require further elucidation.

- Induction of Apoptosis : Some studies indicate that certain tetrahydrofuran derivatives may induce apoptosis in cancer cells through pathways involving caspase activation and cell cycle arrest .

Case Studies

Several case studies highlight the efficacy of related compounds:

- Cytotoxicity Against Tumor Cells : In vitro studies demonstrated that specific tetrahydrofuran derivatives exhibited IC50 values in the low micromolar range against various tumor cell lines, indicating significant cytotoxicity .

- Antimicrobial Activity : Certain tetrahydrofuran-based compounds have been tested for antimicrobial activity, showing effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .

Data Table: Biological Activity Summary

| Activity Type | Target | IC50/MIC Values | Notes |

|---|---|---|---|

| Antiviral | HIV | Not significant | Lack of metabolic conversion noted |

| Anticancer | Leukemia cell lines | 13 µM | Preferential cytostatic activity |

| Antimicrobial | Gram-positive bacteria | 0.25 - 1 μg/mL | Effective against multiple strains |

Comparison with Similar Compounds

Structural Analogues in Patent Literature

Example 28 (Patent EP Correction) :

- Compound : N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine

- Key Differences :

- Replaces the tetrahydrofuran-3-yl group with a cyclopentyl-isopropyl moiety.

- Contains an additional 3-methyltetrahydro-2H-pyran-4-amine substituent.

Example 52 (Patent Publication) :

- Compound: N-(4-(4-(3-Methylbenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl)-2,2,2-trifluoroacetamido)benzene-1-sulfonamide

- Key Differences :

- Integrates a sulfonamide group and a trifluoroacetamido side chain.

- The tetrahydrofuran-3-yl is retained but embedded in a more complex scaffold.

- Impact : The sulfonamide group may enhance binding to hydrophobic enzyme pockets, but the increased molecular weight (≈600 g/mol) could limit bioavailability.

Piperazine-Based Methanones in Medicinal Chemistry

Compound w3 (RSC Medicinal Chemistry ESI) :

- Compound: (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone

- Key Differences :

- Substitutes the trifluoromethylpyrimidine with a 5-chloropyrimidine-triazole hybrid.

- Uses a 4-methylpiperazine instead of an unsubstituted piperazine.

Data Table: Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.